2-[(4-Methylphenyl)amino]-5-[(thiophen-2-ylcarbonyl)amino]-1,3-thiazole-4-carboxamide
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Overview
Description
2-[(4-METHYLPHENYL)AMINO]-5-(THIOPHENE-2-AMIDO)-1,3-THIAZOLE-4-CARBOXAMIDE is a complex organic compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-METHYLPHENYL)AMINO]-5-(THIOPHENE-2-AMIDO)-1,3-THIAZOLE-4-CARBOXAMIDE typically involves multiple steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting a thiourea derivative with a halogenated ketone under acidic conditions.
Introduction of the Thiophene Amide Group: The thiophene-2-amido group is introduced through a nucleophilic substitution reaction, where a thiophene derivative reacts with an amine group.
Attachment of the 4-Methylphenylamino Group: This step involves the reaction of the intermediate compound with 4-methylphenylamine under controlled temperature and pH conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
2-[(4-METHYLPHENYL)AMINO]-5-(THIOPHENE-2-AMIDO)-1,3-THIAZOLE-4-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the thiazole and thiophene rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated reagents in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Introduction of various functional groups like halogens or alkyl groups.
Scientific Research Applications
2-[(4-METHYLPHENYL)AMINO]-5-(THIOPHENE-2-AMIDO)-1,3-THIAZOLE-4-CARBOXAMIDE has several scientific research applications:
Medicinal Chemistry: Potential use as an antimicrobial or anticancer agent due to its ability to interact with biological targets.
Materials Science: Utilized in the development of organic semiconductors and conductive polymers.
Biological Studies: Investigated for its role in enzyme inhibition and receptor modulation.
Industrial Applications: Used in the synthesis of dyes and pigments due to its stable aromatic structure.
Mechanism of Action
The mechanism of action of 2-[(4-METHYLPHENYL)AMINO]-5-(THIOPHENE-2-AMIDO)-1,3-THIAZOLE-4-CARBOXAMIDE involves its interaction with specific molecular targets:
Molecular Targets: Enzymes, receptors, and DNA.
Pathways Involved: Inhibition of enzyme activity, modulation of receptor function, and interference with DNA replication.
Comparison with Similar Compounds
Similar Compounds
- 2-[(4-METHYLPHENYL)AMINO]-5-(THIOPHENE-2-CARBOXAMIDO)-1,3-THIAZOLE-4-CARBOXAMIDE
- 2-[(4-METHYLPHENYL)AMINO]-5-(THIOPHENE-2-SULFONAMIDO)-1,3-THIAZOLE-4-CARBOXAMIDE
Uniqueness
2-[(4-METHYLPHENYL)AMINO]-5-(THIOPHENE-2-AMIDO)-1,3-THIAZOLE-4-CARBOXAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C16H14N4O2S2 |
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Molecular Weight |
358.4 g/mol |
IUPAC Name |
2-(4-methylanilino)-5-(thiophene-2-carbonylamino)-1,3-thiazole-4-carboxamide |
InChI |
InChI=1S/C16H14N4O2S2/c1-9-4-6-10(7-5-9)18-16-19-12(13(17)21)15(24-16)20-14(22)11-3-2-8-23-11/h2-8H,1H3,(H2,17,21)(H,18,19)(H,20,22) |
InChI Key |
KDDRYWAISKXOKO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=NC(=C(S2)NC(=O)C3=CC=CS3)C(=O)N |
Origin of Product |
United States |
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